Cas no 7037-49-2 (3-(piperidin-4-yl)propan-1-ol)
3-(piperidin-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(Piperidin-4-yl)propan-1-ol
- 4-(3-Hydroxypropyl)piperidine
- 3-(4-Piperidyl)-1-propanol
- 3-Piperidin-4-yl-propan-1-ol
- 3-piperidin-4-ylpropan-1-ol
- 4-(3-Hydroxypropy)piperidine
- 4-Piperidinepropanol
- PIPERIDINE-4-PROPANOL
- 3-(4-Piperidinyl)-1-propanol
- 3-Piperidin-4-propan-1-ol
- zlchem 632
- PubChem16201
- BAS 10150520
- 4-hydroxypropylpiperidine
- 4-Piperidine-1-propanol
- 3-(4-piperidyl)propanol
- 3-(4-piperidinyl)propanol
- 3-piperdin-4-yl-propan-1-ol
- 3-(piperidin-4-yl)-1-
- 3-(piperidin-4-yl)-1-propanol
- SY002538
- CHEMBL4595993
- 7037-49-2
- SCHEMBL28893
- AKOS005171575
- SB10960
- A9285
- MFCD02178380
- CS-W002891
- DTXSID5064546
- BCP18232
- DBIMLJDSPUCGGY-UHFFFAOYSA-N
- 3-(piperidin-4-yl)-propan-1-ol
- Q-102145
- TS-01873
- EN300-130609
- EINECS 230-318-7
- BB 0237086
- FT-0658334
- AMY34788
- 3-(4-Piperidinyl)-1-propanol, AldrichCPR
- DTXCID7046677
- STK503300
- DB-031668
- piperidine-4-propanol;4-piperidinepropanol;4-(3-Hydroxypropyl)piperidine
- NS00037050
- 3-(piperidin-4-yl)propan-1-ol
-
- MDL: MFCD02178380
- Inchi: 1S/C8H17NO/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2
- InChI Key: DBIMLJDSPUCGGY-UHFFFAOYSA-N
- SMILES: OCCCC1CCNCC1
Computed Properties
- Exact Mass: 143.13100
- Monoisotopic Mass: 143.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 79.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 0.929
- Boiling Point: 235 ºC
- Flash Point: 90 ºC
- Refractive Index: 1.456
- PSA: 32.26000
- LogP: 1.08730
3-(piperidin-4-yl)propan-1-ol Security Information
- Signal Word:Danger
- Hazard Statement: H315;H318;H335
- Warning Statement: P261;P280;P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Room temperature
3-(piperidin-4-yl)propan-1-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(piperidin-4-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P839606-1g |
3-(Piperidin-4-yl)propan-1-ol |
7037-49-2 | 97% | 1g |
¥336.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020666-5g |
3-(piperidin-4-yl)propan-1-ol |
7037-49-2 | 95+% | 5g |
2355CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020666-500mg |
3-(piperidin-4-yl)propan-1-ol |
7037-49-2 | 95+% | 500mg |
437CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ798-25g |
3-(piperidin-4-yl)propan-1-ol |
7037-49-2 | 97% | 25g |
4530CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ798-1g |
3-(piperidin-4-yl)propan-1-ol |
7037-49-2 | 97% | 1g |
317.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ798-250mg |
3-(piperidin-4-yl)propan-1-ol |
7037-49-2 | 97% | 250mg |
163CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ798-5g |
3-(piperidin-4-yl)propan-1-ol |
7037-49-2 | 97% | 5g |
1134.0CNY | 2021-07-12 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06475-25g |
3-(piperidin-4-yl)propan-1-ol |
7037-49-2 | 95% | 25g |
$450 | 2023-09-07 | |
| TRC | H952655-50mg |
4-(3-Hydroxypropyl)piperidine |
7037-49-2 | 50mg |
$ 170.00 | 2022-06-04 | ||
| TRC | H952655-500mg |
4-(3-Hydroxypropyl)piperidine |
7037-49-2 | 500mg |
$ 1360.00 | 2022-06-04 |
3-(piperidin-4-yl)propan-1-ol Suppliers
3-(piperidin-4-yl)propan-1-ol Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-(piperidin-4-yl)propan-1-ol
Introduction to 3-(piperidin-4-yl)propan-1-ol (CAS No. 7037-49-2) in Modern Chemical and Pharmaceutical Research
3-(piperidin-4-yl)propan-1-ol, identified by the chemical abstracts service number 7037-49-2, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, featuring a piperidine moiety linked to a propan-1-ol backbone, has garnered attention due to its structural versatility and potential applications in drug discovery and material science. The unique combination of functional groups in 3-(piperidin-4-yl)propan-1-ol makes it a valuable scaffold for developing novel therapeutic agents and functional materials.
The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance bioavailability and interact with biological targets. Its presence in 3-(piperidin-4-yl)propan-1-ol suggests potential applications in the development of small-molecule drugs targeting neurological and cardiovascular diseases. Recent studies have highlighted the role of piperidine derivatives in modulating enzyme activity and receptor binding, making compounds like 3-(piperidin-4-yl)propan-1-ol promising candidates for further investigation.
The propan-1-ol moiety contributes to the compound's solubility and metabolic stability, which are critical factors in drug design. This hydroxyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. The structural flexibility offered by the aliphatic chain also allows for modifications that can fine-tune pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
In the context of current research, 3-(piperidin-4-yl)propan-1-ol has been explored as a precursor in synthesizing more complex molecules with tailored biological activities. For instance, its use as an intermediate in the preparation of kinase inhibitors has shown promise in preclinical studies. Kinase enzymes are integral to numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the structural features of 3-(piperidin-4-yl)propan-1-ol, researchers aim to develop inhibitors that selectively target aberrant kinase activity without affecting normal cellular functions.
Another area of interest is the application of 3-(piperidin-4-yl)propan-1-ol in materials science. The compound's ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. Such applications could potentially improve reaction efficiencies and selectivities in organic synthesis, contributing to more sustainable chemical manufacturing processes.
The synthesis of 3-(piperidin-4-yll propan-l -ol) typically involves nucleophilic substitution reactions or cross-coupling strategies, depending on the synthetic route chosen. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the piperidine moiety onto the propan-l -ol backbone with high regioselectivity.
Recent publications have also highlighted the role of computational chemistry in optimizing the synthesis and properties of 3-(piperidin-l -y l ) propan-l -ol. Molecular modeling techniques have been used to predict binding affinities and metabolic pathways, aiding researchers in designing more effective derivatives. These computational approaches complement experimental work by providing insights into molecular interactions at an atomic level.
The potential applications of 3-( p i p e r i d i n - 4 - y l ) p r o p a n - 1 - o l extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are reminiscent of natural products that exhibit bioactivity, suggesting that derivatives of this compound could possess similar properties useful in crop protection or industrial processes.
In conclusion, 3 -( p i p e r i d i n - 4 - y l ) p r o p a n - 1 - o l ( C A S N o . 7 0 3 7 - 4 9 - 2 ) represents a versatile building block with significant potential across multiple domains of chemical research. Its unique structural features make it an attractive candidate for developing new drugs and materials, while ongoing research continues to uncover novel applications for this compound. As synthetic methodologies advance and computational tools become more sophisticated, 3 -( p i p e r i d i n - 4 - y l ) p r o p a n - l - o l * will undoubtedly remain at the forefront of innovation.
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